Deacetylmoxisylyte hydrochloride
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Overview
Description
Deacetylmoxisylyte hydrochloride is a biochemical compound known for its pharmacological properties. It is a derivative of moxisylyte, a prodrug that is rapidly transformed into its active metabolite, deacetylmoxisylyte, in plasma. This compound is primarily used in the treatment of cerebrovascular disorders and has shown efficacy in modulating urethral pressure, making it useful in the urological field .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deacetylmoxisylyte hydrochloride involves the deacetylation of moxisylyte. A common method for deacetylation is the use of Me3SI (trimethylsilyl iodide) as a reagent, which promotes chemoselective deprotection of acetyl groups. This method is efficient and can be performed under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deacetylation processes using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and conditions is preferred to minimize the impact on the environment.
Chemical Reactions Analysis
Types of Reactions: Deacetylmoxisylyte hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
Deacetylmoxisylyte hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cerebrovascular disorders and erectile dysfunction.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Deacetylmoxisylyte hydrochloride exerts its effects by acting as a specific alpha-adrenergic blocking agent. It competitively inhibits the action of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and increased blood flow. This mechanism is particularly useful in the treatment of conditions such as cerebrovascular disorders and erectile dysfunction .
Comparison with Similar Compounds
Moxisylyte: The parent compound of deacetylmoxisylyte hydrochloride, used as a prodrug.
Thymoxamine: Another alpha-adrenergic antagonist with similar pharmacological properties.
Uniqueness: this compound is unique due to its rapid conversion from moxisylyte and its specific action on alpha-1 adrenergic receptors. This specificity reduces the likelihood of adverse effects compared to other alpha-adrenergic antagonists .
Properties
CAS No. |
16809-53-3 |
---|---|
Molecular Formula |
C14H24ClNO2 |
Molecular Weight |
273.80 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5;/h8-10,16H,6-7H2,1-5H3;1H |
InChI Key |
AIDBABSBOSQTRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
35231-36-8 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WV 760; Deacetylmoxisylyte hydrochloride; O-Deacetylmoxisylyte hydrochloride; WV760; WV-760 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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